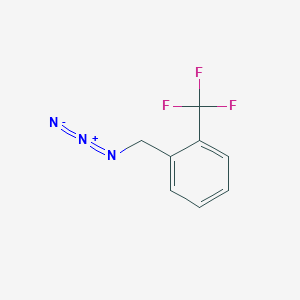
1-(叠氮甲基)-2-(三氟甲基)苯
描述
The compound 1-(Azidomethyl)-2-(trifluoromethyl)benzene is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 1-(Azidomethyl)-2-(trifluoromethyl)benzene.
Synthesis Analysis
The synthesis of related azide-functionalized aromatic compounds has been explored. For instance, an efficient nucleophilic substitution reaction was developed to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in high yield . This process involved the reaction between a benzyl chloride derivative and sodium azide, which could be analogous to the synthesis of 1-(Azidomethyl)-2-(trifluoromethyl)benzene by substituting the appropriate benzyl chloride precursor.
Molecular Structure Analysis
Supramolecular assemblies and the crystal engineering of aromatic compounds have been studied, providing insights into the potential molecular structure of 1-(Azidomethyl)-2-(trifluoromethyl)benzene . Although the specific compound is not mentioned, the principles of crystal engineering and the behavior of aromatic compounds in forming supramolecular structures could be relevant for understanding its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of azide-functionalized compounds is of significant interest. The papers discuss various chemical reactions, such as the synthesis of pyrazol derivatives using a benzene catalyst . While not directly related to 1-(Azidomethyl)-2-(trifluoromethyl)benzene, these studies highlight the reactivity of azide groups and their potential to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are well-documented, and the hybrid organic/inorganic benzene analogs provide a comparative basis for understanding such properties . The stability and aromatic character of these compounds can shed light on the expected properties of 1-(Azidomethyl)-2-(trifluoromethyl)benzene, such as its volatility and potential for forming stable aromatic systems.
科学研究应用
改进的合成技术
1-(叠氮甲基)-2-(三氟甲基)苯已用于改进的合成工艺中。值得注意的是,通过亲核取代反应开发了一种有效的批量工艺来生产密切相关的化合物 1-(叠氮甲基)-3,5-双-(三氟甲基)苯。考虑到叠氮酸 (HN3) 等爆炸性副产物的潜在形成,该工艺针对安全性进行了优化 (Kopach 等人,2009).
缓蚀应用
已经对从 1-(叠氮甲基)苯衍生物(包括 1-(叠氮甲基)-2-(三氟甲基)苯)合成 1,4-二取代 1,2,3-三唑进行了研究。这些化合物已显示出抑制钢酸性腐蚀的潜力,为保护金属材料提供了一种新方法 (Negrón-Silva 等人,2013).
叠氮化修饰石墨表面
使用碘化叠氮制备了叠氮化修饰的石墨表面,并研究了随后的“点击”反应与 1-(叠氮甲基)-2-(三氟甲基)苯的反应。这项研究对表面化学和新材料的开发具有影响 (Devadoss & Chidsey, 2007).
安全和危害
The safety data sheet for a similar compound, “1-iodo-4-(trifluoromethyl)benzene”, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.
作用机制
Target of Action
1-(Azidomethyl)-2-(trifluoromethyl)benzene primarily targets enzymes and proteins involved in radical reactions. The trifluoromethyl group is known for its ability to stabilize radical intermediates, making it a valuable moiety in radical chemistry . This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to interact with specific biological targets.
Mode of Action
The compound interacts with its targets through radical mechanisms. The azidomethyl group can generate nitrogen gas upon decomposition, leading to the formation of reactive intermediates. These intermediates can then interact with the trifluoromethyl group, facilitating the formation of stable radical species. This interaction can result in the modification of the target proteins or enzymes, altering their activity and function .
Biochemical Pathways
1-(Azidomethyl)-2-(trifluoromethyl)benzene affects pathways involving radical intermediates. The formation of these intermediates can lead to the activation or inhibition of various biochemical pathways, depending on the specific targets involved. For example, the compound can influence oxidative stress pathways by generating reactive oxygen species (ROS), which can have downstream effects on cellular signaling and metabolism .
Pharmacokinetics
The pharmacokinetics of 1-(Azidomethyl)-2-(trifluoromethyl)benzene involve its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability. The azidomethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These properties collectively influence the compound’s distribution within the body and its overall pharmacokinetic profile .
Result of Action
At the molecular level, the action of 1-(Azidomethyl)-2-(trifluoromethyl)benzene results in the formation of stable radical species that can modify target proteins and enzymes. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation. The compound’s ability to generate reactive intermediates also means it can induce oxidative stress, potentially leading to cell damage or apoptosis in certain contexts .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of 1-(Azidomethyl)-2-(trifluoromethyl)benzene. For instance, higher temperatures can accelerate the decomposition of the azidomethyl group, enhancing the formation of reactive intermediates. Similarly, the presence of other radical species can either synergize with or inhibit the compound’s action, depending on the specific interactions involved .
生化分析
Biochemical Properties
1-(Azidomethyl)-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. This compound interacts with various enzymes, proteins, and other biomolecules through radical mechanisms. For instance, it can participate in reactions involving carbon-centered radical intermediates, which are crucial in pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds or radical intermediates that can modify the activity of the target biomolecules.
Cellular Effects
The effects of 1-(Azidomethyl)-2-(trifluoromethyl)benzene on cellular processes are multifaceted. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The presence of the azidomethyl group allows for potential click chemistry applications, which can be used to label and track biomolecules within cells . Additionally, the trifluoromethyl group can affect the hydrophobicity and membrane permeability of the compound, thereby influencing its distribution and activity within cells.
Molecular Mechanism
At the molecular level, 1-(Azidomethyl)-2-(trifluoromethyl)benzene exerts its effects through various binding interactions with biomolecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful for bioconjugation and labeling studies . The trifluoromethyl group, on the other hand, can modulate the electronic properties of the compound, affecting its binding affinity and specificity towards target enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Azidomethyl)-2-(trifluoromethyl)benzene in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound may undergo degradation, which can affect its efficacy and reliability in experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Azidomethyl)-2-(trifluoromethyl)benzene can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the threshold levels at which the compound remains safe and effective for use in animal studies.
Metabolic Pathways
1-(Azidomethyl)-2-(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The azidomethyl group can be metabolized through azide reduction pathways, while the trifluoromethyl group can undergo oxidative transformations . These metabolic processes can influence the overall activity and efficacy of the compound in biochemical applications.
Transport and Distribution
The transport and distribution of 1-(Azidomethyl)-2-(trifluoromethyl)benzene within cells and tissues are influenced by its chemical properties. The trifluoromethyl group can enhance the compound’s hydrophobicity, facilitating its passage through cell membranes and its accumulation in lipid-rich environments . Additionally, the azidomethyl group can interact with transporters and binding proteins, affecting the localization and concentration of the compound within specific cellular compartments.
Subcellular Localization
1-(Azidomethyl)-2-(trifluoromethyl)benzene exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, the azidomethyl group can be used to label and track the compound within mitochondria or the endoplasmic reticulum, providing insights into its role in cellular processes.
属性
IUPAC Name |
1-(azidomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKVNRGMSADDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582996 | |
| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823189-03-3 | |
| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

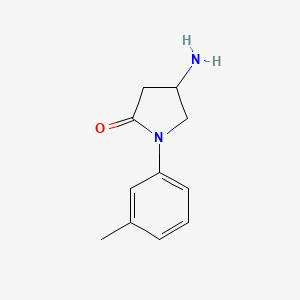
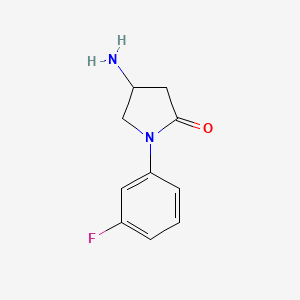
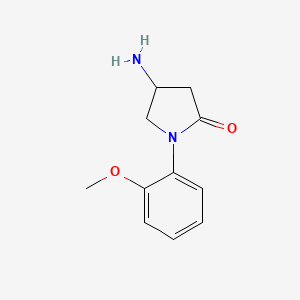
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)
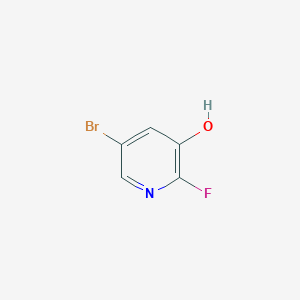
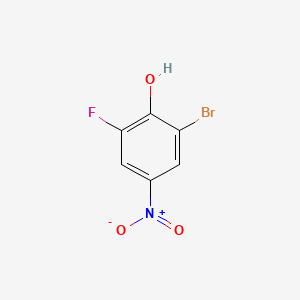





![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

